Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC17945668
Molecular Formula: C8H10F5NO4
Molecular Weight: 279.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F5NO4 |
|---|---|
| Molecular Weight | 279.16 g/mol |
| IUPAC Name | methyl 4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7) |
| Standard InChI Key | OVMBCVZBBJYYNQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two distinct components:
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Methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate: A pyrrolidine ring with fluorine atoms at the 4-position and a methyl ester group at the 2-position. The (2S) stereochemistry introduces chirality, critical for interactions with biological targets .
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2,2,2-Trifluoroacetic acid (TFA): A volatile carboxylic acid that often serves as a counterion to enhance solubility and facilitate purification.
The molecular formula is C₈H₁₀F₅NO₄, with a molecular weight of 279.16 g/mol . The fluorine atoms increase electronegativity and lipophilicity, influencing the compound’s reactivity and bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀F₅NO₄ | |
| Molecular Weight | 279.16 g/mol | |
| CAS Number | 915230-14-7 | |
| Storage Conditions | Room temperature | |
| Purity | ≥97% |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves two primary steps:
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Formation of the Methyl Ester: (2S)-4,4-Difluoropyrrolidine-2-carboxylic acid undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) to yield the methyl ester.
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Complexation with Trifluoroacetic Acid: The ester is treated with TFA to form a stable salt, improving crystallinity and facilitating isolation.
Applications in Pharmaceutical Chemistry
Role as a Building Block
The compound’s rigid pyrrolidine scaffold and fluorine substituents make it a preferred intermediate in drug discovery:
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PROTACs Development: Its inclusion in protein degrader architectures enhances binding affinity to E3 ubiquitin ligases, a critical feature for targeted protein degradation .
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Bioisosteric Replacements: The difluoropyrrolidine moiety substitutes for traditional heterocycles, improving metabolic stability and reducing off-target effects.
Facilitation of Purification
TFA’s volatility allows for easy removal via evaporation, simplifying the purification of synthetic intermediates. This property is particularly advantageous in multi-step syntheses requiring high-purity intermediates.
Analytical Characterization and Research Findings
Analytical Methods
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Used to quantify the compound and detect impurities, with a limit of detection (LOD) <0.01 ppm .
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Differential Ion Mobility Spectrometry (DMS): Enhances selectivity in complex matrices, such as plant extracts, by resolving co-eluting species .
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